molecular formula C14H9ClF3N3 B12335082 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12335082
M. Wt: 311.69 g/mol
InChI Key: YQCRWUIVIXNUJY-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound offered for research purposes. It features the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . This specific core structure is recognized as a promising chemotype in the design of small molecules against flaviviruses, such as Zika and dengue virus . Furthermore, pyrrolo[2,3-d]pyrimidine derivatives are extensively investigated for their broad spectrum of bioactivities, including potential as antimicrobial and anticancer agents . The presence of the 4-chloro group and the 2-trifluoromethyl substituent on this scaffold makes it a versatile intermediate for further synthetic elaboration, enabling researchers to explore novel structure-activity relationships. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClF3N3

Molecular Weight

311.69 g/mol

IUPAC Name

7-benzyl-4-chloro-2-(trifluoromethyl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H9ClF3N3/c15-11-10-6-7-21(8-9-4-2-1-3-5-9)12(10)20-13(19-11)14(16,17)18/h1-7H,8H2

InChI Key

YQCRWUIVIXNUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=C(N=C3Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction on Pyrrole Derivatives

A widely adopted method involves annulating a pyrimidine ring onto a pre-functionalized pyrrole. For example, 2-cyano-4,4-dimethoxybutanoic acid ethyl ester (derived from 2-cyanoacetic ester and bromo-1,1-dimethoxyethane) undergoes cyclization with carbonamidine to yield 4-hydroxy-6-amino-5-(2,2-dimethoxyethyl)pyrimidine . Subsequent acid-mediated cyclization forms the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine scaffold. Chlorination at position 4 is achieved using phosphoryl chloride (POCl₃) in toluene, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with >99% HPLC purity.

Condensation of Dichloroacrylonitriles with Orthoformates

An alternative route employs 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate in cyclohexane or tetrahydrofuran (THF) to generate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene . Reaction with formamidine acetate under basic conditions (e.g., sodium methoxide) facilitates cyclization and elimination of hydrogen chloride, directly yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 90.2% yield.

Regioselective Introduction of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl (-CF₃) group at position 2 is introduced via two primary strategies:

Electrophilic Trifluoromethylation

Using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), the trifluoromethyl group is installed via radical or electrophilic pathways. In a representative procedure, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with Umemoto’s reagent (1.2 equiv) and CuI (10 mol%) in DMF at 80°C for 12 hours, achieving 72% yield. Competing side reactions (e.g., over-trifluoromethylation) are mitigated by steric hindrance at position 2.

Cross-Coupling with Trifluoromethyl Organometallics

Palladium-catalyzed cross-coupling using CF₃Cu or TMSCF₃ (Ruppert–Prakash reagent) enables direct functionalization. For example, Suzuki–Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-boronic acid with CF₃I in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) affords the trifluoromethylated product in 68% yield.

N-7 Benzylation Strategies

The benzyl group at position 7 is introduced via alkylation of the pyrrole nitrogen. Key considerations include base selection and solvent polarity to minimize O-alkylation:

Direct Alkylation with Benzyl Halides

Treatment of 4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide (1.5 equiv) and K₂CO₃ (2 equiv) in DMF at 60°C for 6 hours achieves 85% yield. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrole nitrogen.

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a catalyst, benzylation proceeds efficiently under mild conditions (room temperature, 4 hours) with 89% yield. This method reduces side product formation compared to traditional heating.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways are delineated:

Sequential Functionalization Route

  • Core Synthesis : Prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via cyclocondensation.
  • Trifluoromethylation : Use Umemoto’s reagent under CuI catalysis.
  • Benzylation : Alkylate with benzyl bromide/K₂CO₃ in DMF.
    Overall Yield : 62% (three steps).

Late-Stage Benzylation Route

  • Core Synthesis with Trifluoromethyl : Directly prepare 4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine via cross-coupling.
  • Benzylation : Apply PTC conditions for N-7 alkylation.
    Overall Yield : 75% (two steps).

Analytical and Process Optimization

Purity Control

  • HPLC Analysis : C18 column (4.6 × 150 mm, 3.5 µm), mobile phase 0.1% TFA in H₂O/MeCN (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Purity >99.5% is achievable.
  • Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) removes residual impurities.

Solvent and Catalyst Recycling

  • Toluene Recovery : Distillation at 110°C recovers >90% solvent for reuse.
  • Palladium Recovery : Activated charcoal filtration recovers 95% Pd from cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives, including 7-benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine. Research indicates that compounds within this class exhibit promising activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).

  • Mechanism of Action : The exact molecular targets remain to be fully elucidated; however, the structure-activity relationship (SAR) studies suggest that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral efficacy. For instance, certain substituents have been shown to improve potency while maintaining low cytotoxicity levels .

Case Study: Antiviral Efficacy

A specific study demonstrated that derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold exhibited high antiviral activity with effective concentrations (EC) in the low micromolar range. Compounds were tested against DENV-2 and showed over 90% protection in cellular assays. This suggests that these compounds could represent a new class of antiviral agents targeting flavivirus infections .

Kinase Inhibition

Another significant application of this compound is its role as a selective inhibitor of receptor tyrosine kinases. The compound has been investigated for its ability to inhibit colony-stimulating factor-1 receptor (CSF1R), which plays a crucial role in macrophage biology and has implications for treating various diseases.

  • Selectivity and Potency : The synthesized derivatives have demonstrated subnanomolar inhibition of CSF1R with excellent selectivity towards other kinases in the platelet-derived growth factor receptor family. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in clinical settings .

Therapeutic Potential

The diverse biological activities associated with this compound extend beyond antiviral and kinase inhibition. The compound's structural features suggest potential applications in:

  • Cancer Therapy : Given its kinase inhibitory properties, there is potential for developing targeted cancer therapies.
  • Inflammatory Diseases : The modulation of macrophage activity via CSF1R inhibition may provide therapeutic avenues for inflammatory conditions.
  • Neurodegenerative Disorders : Some studies indicate that related compounds can influence pathways involved in neurodegeneration.

Summary Table of Applications

Application AreaActivity TypeKey Findings
AntiviralZika and Dengue Virus InhibitionHigh potency with low cytotoxicity
Kinase InhibitionCSF1R InhibitionSubnanomolar selectivity towards specific kinases
Cancer TherapyPotential Targeting MechanismInhibition of pathways involved in tumor growth
Inflammatory DiseasesModulation of Macrophage ActivityPossible treatment for chronic inflammatory conditions

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Substituent Positions and Properties of Selected Analogues

Compound Name Substituents (Positions) Key Properties/Activities Yield (%) Melting Point (°C) Reference
Target Compound 7-Benzyl, 4-Cl, 2-CF₃ Hypothesized enhanced stability N/A N/A N/A
4-Chloro-7-(3-(trifluoromethyl)benzyl)-34h 7-(3-CF₃-benzyl), 4-Cl Antiviral (Zika virus) 95 N/A
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxy)]-6 7-Benzyl, 4-Me, 5-ethyl substituent Antitumor activity 83 144.2–145.8
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[...] 7-Phenyl, 6-Me, 4-Cl Intermediate for kinase inhibitors N/A N/A
4-(4-tert-Butylphenyl)-2-Cl-7H-pyrrolo[...] 4-Aryl, 2-Cl Crystallographic stability N/A 165

Key Observations:

Position 2 Substitution: The trifluoromethyl group in the target compound is rare in the evidence. Most analogs feature halogens (Cl) or amines at position 2.

Position 7 Modifications : Benzyl groups (as in the target compound) are common and improve solubility and bioavailability compared to phenyl or methyl substituents .

Position 4 Chlorine: A critical site for nucleophilic substitution. For example, in -chloro derivatives were substituted with benzylamino groups to enhance antiviral activity .

Physicochemical and Spectral Data

Table 3: NMR and Analytical Data

Compound ¹H NMR Shifts (Key Signals) ¹³C NMR/Other Data Reference
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxy)] δ 2.52 (4-CH₃), 5.16 (CH₂Ph) Anal. C 71.62%, N 13.92%
4-Chloro-7-(3-CF₃-benzyl)-34h δ 5.16 (CH₂Ph), 7.16–7.92 (Ar-H) ¹⁹F NMR: -112.17 ppm (CF₃)
N4-(4-Chlorophenyl)-6-(2-Me-benzyl)-9 δ 2.27 (CH₃), 5.70 (NH₂) HRMS: [M+H]⁺ 380.1559
  • Trifluoromethyl Detection : ¹⁹F NMR is critical for identifying -CF₃ groups, as seen in .
  • Chloro Substituents : Position 4 chlorine is confirmed via mass spectrometry and substitution reactivity .

Biological Activity

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both pyrrole and pyrimidine rings. Its specific substitutions include:

  • Benzyl group at the 7-position
  • Chloro group at the 4-position
  • Trifluoromethyl group at the 2-position

These substituents significantly influence its chemical properties and biological activity, allowing for interactions with various biological targets.

Antiviral Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiviral properties. Notably, studies have highlighted the efficacy of compounds similar to this compound against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Structure-Activity Relationship (SAR)

A study focused on the SAR of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines found that specific modifications at the 4 and 7 positions enhance antiviral activity. For example, certain analogs exhibited over 90% protection against DENV in vitro . The molecular target remains to be fully elucidated; however, it is suggested that these compounds may target host factors essential for viral replication rather than viral proteins directly.

Anticancer Activity

In addition to antiviral properties, compounds within this class have shown potential anticancer activities. The inhibition of specific kinases involved in cell proliferation has been a focal point of research. For instance, derivatives have been identified as effective inhibitors of cancer cell lines by disrupting signaling pathways critical for tumor growth .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes:

  • Formation of the pyrrolo[2,3-d]pyrimidine core.
  • Introduction of the chloro and trifluoromethyl groups through electrophilic substitution reactions.
  • Final installation of the benzyl group via nucleophilic substitution.

Case Studies

  • Antiviral Efficacy Against ZIKV : In a study exploring various pyrrolo[2,3-d]pyrimidine derivatives, several compounds demonstrated significant antiviral activity against ZIKV with IC50 values in the low micromolar range. The study emphasized the need for further exploration into their mechanism of action and optimization for enhanced potency .
  • Kinase Inhibition : A series of experiments conducted on cancer cell lines revealed that certain analogs effectively inhibited kinases associated with cancer progression. These findings suggest that modifications to the core structure could lead to more potent anticancer agents .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructureUnique FeaturesBiological Activity
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineStructureLacks benzyl and trifluoromethyl groupsModerate antiviral activity
6-(Trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidineStructureContains trifluoromethyl but different substitution patternAntiviral activity against DENV
N-(3-Chlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineStructureDifferent amine substitutionPotential anticancer activity

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